1-O-脱乙酰基卡亚诺酯E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

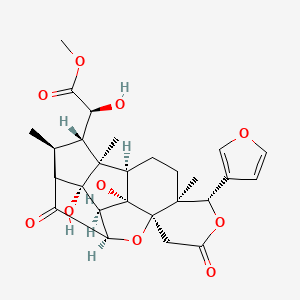

1-O-Deacetylkhayanolide E is a naturally occurring sesquiterpene lactone found in several species of plants, including the Khaya senegalensis, a type of mahogany. It is known for its wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-allergic properties. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular diseases.

科学研究应用

抗菌活性

“1-O-脱乙酰基卡亚诺酯E”已被发现具有抗菌特性 {svg_1}. 它参与了一项研究,该研究调查了单腺Trichilia monadelpha茎皮提取物、亚提取物、馏分和一些分离化合物的抗菌和抗疟活性 {svg_2}. 该研究发现,其中一个馏分对金黄色葡萄球菌表现出显著活性 {svg_3}.

抗疟活性

除了抗菌特性外,“this compound”也因其抗疟活性而得到研究 {svg_4}. 与研究其抗菌特性的同一项研究也评估了其对恶性疟原虫的有效性 {svg_5}. 结果表明,一些分离的化合物对氯喹敏感/磺胺多辛耐药的恶性疟原虫3D7株具有高度活性 {svg_6}.

药物开发潜力

鉴于其抗菌和抗疟活性,“this compound”有可能用于开发新药。 它对金黄色葡萄球菌和恶性疟原虫的有效性表明它可能成为对抗这些疾病的宝贵资源,这两种疾病均已知会引起严重的健康问题 {svg_7}.

天然产物研究

“this compound”是一种天然产物,因此在天然产物研究中引起了人们的兴趣。 天然产物通常用作开发新药的起点,“this compound”的独特特性使其成为进一步研究的有希望的候选者 {svg_8}.

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

1-O-Deacetylkhayanolide E plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which may contribute to its biological effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Cellular Effects

1-O-Deacetylkhayanolide E influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of 1-O-Deacetylkhayanolide E involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, which in turn affects downstream biochemical pathways . Furthermore, this compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-O-Deacetylkhayanolide E can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-O-Deacetylkhayanolide E remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-O-Deacetylkhayanolide E vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

1-O-Deacetylkhayanolide E is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it may inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting the overall metabolic flux. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-O-Deacetylkhayanolide E within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and toxicity.

Subcellular Localization

1-O-Deacetylkhayanolide E exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects within cells and for developing targeted therapeutic strategies.

属性

IUPAC Name |

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13-,15+,16-,17+,18+,20+,22-,23+,24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJKWFMLMSPNW-DUHTYQCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6C5=O)O)O)C)[C@@H](C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of discovering 1-O-Deacetylkhayanolide E in Trichilia monadelpha?

A1: The discovery of 1-O-Deacetylkhayanolide E in Trichilia monadelpha is significant for two main reasons []:

Q2: The abstract mentions that Grandifotane A and Khayanolide D exhibited antiplasmodial activity. Was 1-O-Deacetylkhayanolide E tested for this activity?

A2: The abstract specifically highlights the antiplasmodial activity of Grandifotane A and Khayanolide D, but it does not mention whether 1-O-Deacetylkhayanolide E was tested []. Therefore, based on the provided information, we cannot draw any conclusions about the antiplasmodial activity of 1-O-Deacetylkhayanolide E.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。